N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole ring, a phenyl group, and an isoxazolecarboxamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step chemical processes. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Isoxazole Ring: The isoxazole ring is often formed via a cyclocondensation reaction involving hydroxylamine and a β-keto ester.
Coupling Reactions: The final step involves coupling the benzodioxole and isoxazole intermediates through a series of reactions, such as palladium-catalyzed cross-coupling or amide bond formation
Chemical Reactions Analysis
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The benzodioxole and phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with microtubules, inhibiting their polymerization and leading to cell cycle arrest.
Pathways Involved: It induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential
Comparison with Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C18H14N2O4 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14N2O4/c1-11-16(17(20-24-11)12-5-3-2-4-6-12)18(21)19-13-7-8-14-15(9-13)23-10-22-14/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
DVHOJVOYQWPNEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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